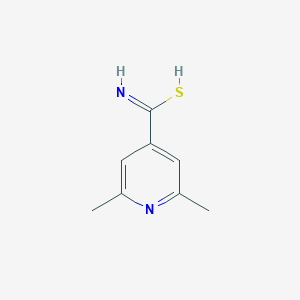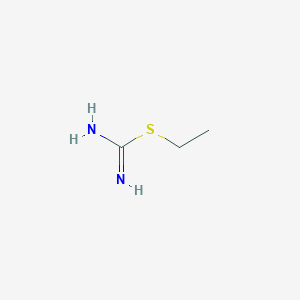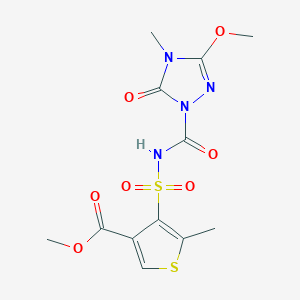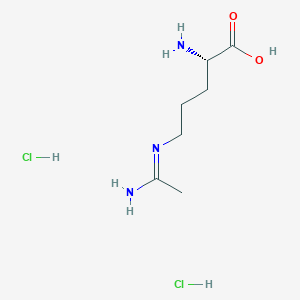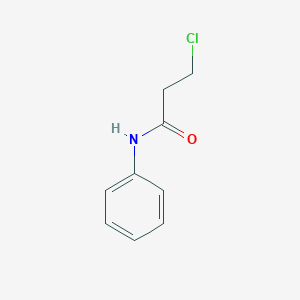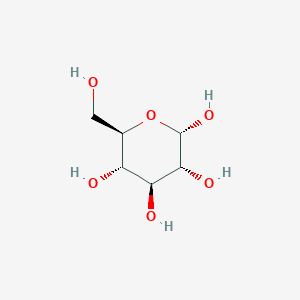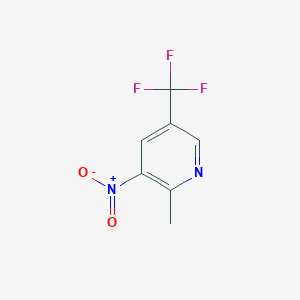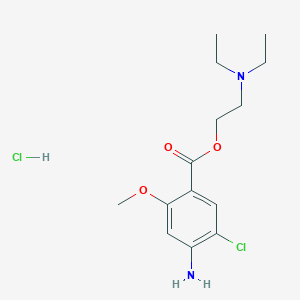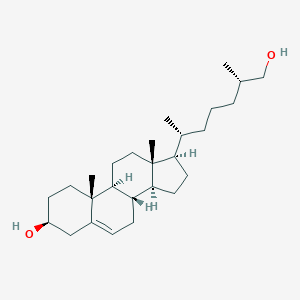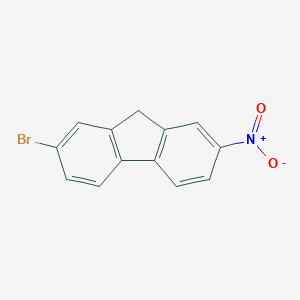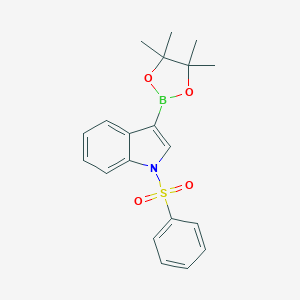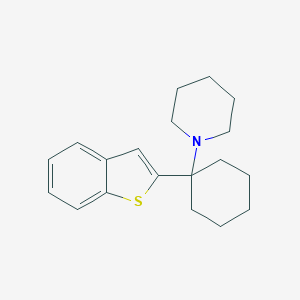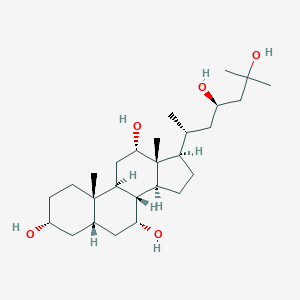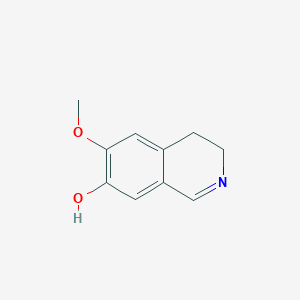
7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline
描述
7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline is a chemical compound that acts as a reagent for the synthesis and dual dopamine D1 receptor agonist/D2 receptor antagonist activity . It is used in the structure-activity relationship (SAR) of tetrahydroisoquinolines for treating schizophrenia .
Molecular Structure Analysis
The molecular formula of 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline is C10H11NO2 . Its molecular weight is 177.20 g/mol . The IUPAC name is 6-methoxy-3,4-dihydroisoquinolin-7-ol . The InChI code is 1S/C10H11NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h4-6,12H,2-3H2,1H3 .Physical And Chemical Properties Analysis
7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline is a yellow crystalline powder . Its exact physical and chemical properties are not detailed in the search results.科研应用
NMR Spectroscopy in Isomeric Differentiation
7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline and its derivatives play a significant role in the field of NMR spectroscopy. For example, the reaction of 3,3-dimethyl-1,2-dihydroisoquinolin-4(3H)-one with benzyl Grignard reagent produces a 4-benzyltetrahydroisoquinoline. In this reaction, the signal of a 6-methoxy group undergoes a significant upfield shift in the 1H NMR spectrum, while a 7-methoxy group is relatively unaffected. This characteristic allows for the determination of whether an RO-substituent is in the 6- or 7-position, providing a method to distinguish isomeric derivatives with different RO-groups in these positions (Waigh, 1980).
Biochemical Behavioral Studies
7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline derivatives have been found to possess significant behavioral effects. Several tetrahydroisoquinoline-3-carboxylic acids were synthesized and observed to transiently increase the locomotor activity of mice after peripheral injection. Notably, three of the active compounds were detected in the brain after intraperitoneal administration. Two of these compounds, the 7-hydroxy and 7-hydroxy-6-methoxy derivatives, were identified as endogenous compounds in the untreated rat brain, indicating a potential physiological role (Nakagawa et al., 1996).
Synthetic Chemistry and Structure Elucidation
The compound plays a significant role in synthetic chemistry and structure elucidation. For instance, anabaseine derivatives, including 6-methoxy-7-hydroxy-1-(pyridin-3-yl)-3,4-dihydroisoquinoline, were prepared and fully assigned through a combination of one- and two-dimensional experiments. This demonstrates the compound's relevance in synthesizing and structuring complex chemical entities (Sobarzo-Sánchez et al., 2006).
Pharmacological and Biological Evaluations
7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline and its derivatives are also significant in pharmacological research. For example, novel tetrahydroisoquinoline derivatives were designed, synthesized, and biologically evaluated as potential phosphodiesterase type 4 (PDE4) inhibitors. One particular compound showed promising inhibitory activity and good selectivity against PDE4B. This highlights the potential of such derivatives in drug development and therapeutic applications (Song et al., 2015).
Safety And Hazards
性质
IUPAC Name |
6-methoxy-3,4-dihydroisoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h4-6,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBWYWCIBNWMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NCCC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196691 | |
| Record name | 6-Methoxy-3,4-dihydro-7-isoquinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline | |
CAS RN |
4602-73-7 | |
| Record name | 3,4-Dihydro-6-methoxy-7-isoquinolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004602737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy-3,4-dihydro-7-isoquinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDRO-6-METHOXY-7-ISOQUINOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NSL0GBQ6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



